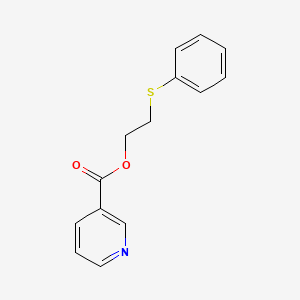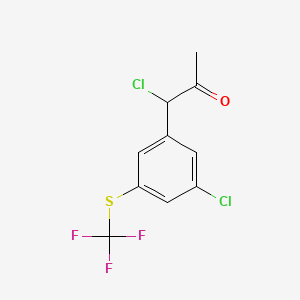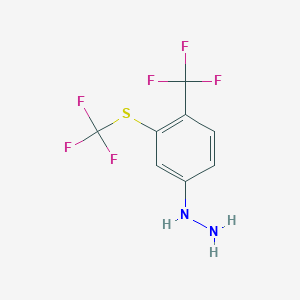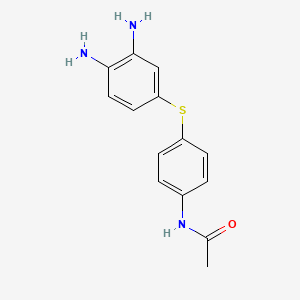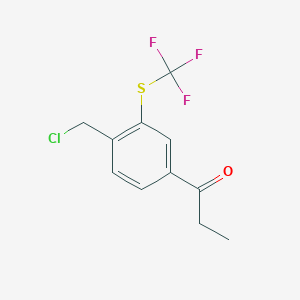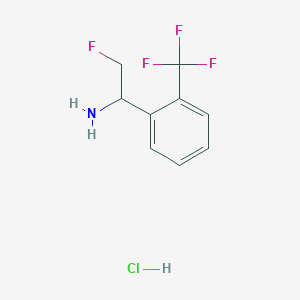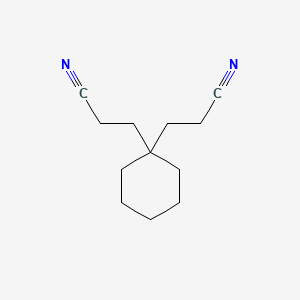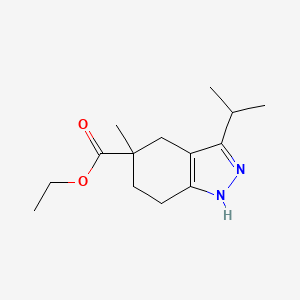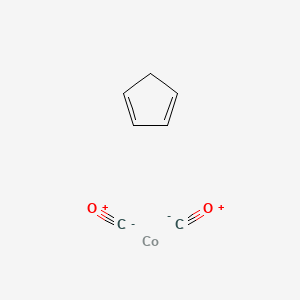
Cobalt dicarbonyl cyclopentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt dicarbonyl cyclopentadiene, also known as cyclopentadienylcobalt dicarbonyl, is an organocobalt compound with the formula (C₅H₅)Co(CO)₂. It is a dark red, air-sensitive liquid that features one cyclopentadienyl ring bound in an η⁵-manner and two carbonyl ligands. This compound is soluble in common organic solvents and is an example of a half-sandwich complex .
Vorbereitungsmethoden
Cobalt dicarbonyl cyclopentadiene was first reported in 1954 by Piper, Cotton, and Wilkinson. It is typically synthesized by the reaction of cobalt carbonyl with cyclopentadiene: [ \text{Co}_2(\text{CO})_8 + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{H}_2 + 4 \text{CO} ] Alternatively, it can be generated by the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) at elevated temperatures and pressures .
Analyse Chemischer Reaktionen
Cobalt dicarbonyl cyclopentadiene undergoes various types of chemical reactions, including:
Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming metal-alkyne complexes by dissociation of one carbonyl ligand.
Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.
Carbonylation: Carbonylation of dialkyl complexes produces ketones, regenerating this compound.
Wissenschaftliche Forschungsanwendungen
Cobalt dicarbonyl cyclopentadiene is widely used in scientific research and industrial applications, including:
Thin Film Deposition: It is used in thin film deposition processes.
Pharmaceuticals: It acts as a precursor material in the synthesis of various pharmaceutical compounds.
LED Manufacturing: It is applied in the manufacturing of light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which cobalt dicarbonyl cyclopentadiene exerts its catalytic effects involves the dissociation of one carbonyl ligand, forming a bis(alkyne) intermediate. This intermediate then undergoes further reactions to form the desired products. The catalytic cycle begins with the formation of metal-alkyne complexes by dissociation of carbon monoxide .
Vergleich Mit ähnlichen Verbindungen
Cobalt dicarbonyl cyclopentadiene can be compared with other similar compounds, such as:
- Bis(cyclopentadienyl)cobalt
- Bis(pentamethylcyclopentadienyl)cobalt
- Cobalt tricarbonyl nitrosyl
- Bis(pentamethylcyclopentadienyl)cobalt hexafluorophosphate
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific catalytic properties and its ability to form stable metal-alkyne complexes.
Eigenschaften
Molekularformel |
C7H6CoO2 |
|---|---|
Molekulargewicht |
181.05 g/mol |
IUPAC-Name |
carbon monoxide;cobalt;cyclopenta-1,3-diene |
InChI |
InChI=1S/C5H6.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-4H,5H2;;; |
InChI-Schlüssel |
DRRNZVNENUGECL-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].C1C=CC=C1.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


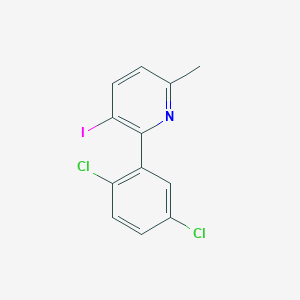
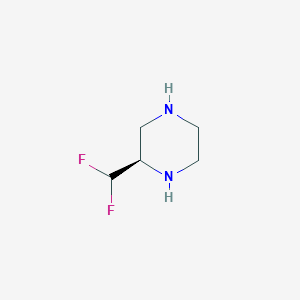
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)

